Iron(iii)oxalate hexahydrate

CAS No.:

Cat. No.: VC16203170

Molecular Formula: C6H18Fe2O18

Molecular Weight: 489.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H18Fe2O18 |

|---|---|

| Molecular Weight | 489.89 g/mol |

| IUPAC Name | iron;oxalic acid;hexahydrate |

| Standard InChI | InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2 |

| Standard InChI Key | PIYPWGCNTGPTAY-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Fe].[Fe] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Crystallography

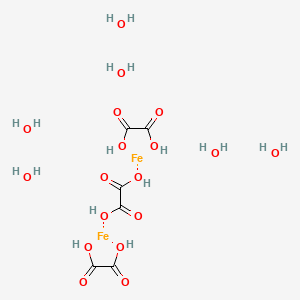

Iron(III) oxalate hexahydrate is defined by the molecular formula , corresponding to a molecular weight of 483.84 g/mol . The compound crystallizes in a triclinic system (space group ) with lattice parameters , , , , , and . Each iron(III) ion adopts an octahedral geometry, coordinated by three bidentate oxalate ligands and one water molecule . Two oxalate groups act as tetradentate bridges, forming zigzag chains interconnected by the third oxalate moiety, creating an open layered framework that accommodates six water molecules .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 166897-40-1 | |

| IUPAC Name | iron(3+); oxalate; hexahydrate | |

| SMILES | ||

| InChI Key | FWXIZVVTJVNNRX-UHFFFAOYSA-H |

Hydration States and Stability

The compound exists in multiple hydration states, with the hexahydrate () and tetrahydrate () being the most characterized . Thermogravimetric analysis reveals sequential water loss upon heating: the hexahydrate loses four water molecules below 100°C, with the remaining two departing at 150°C . The anhydrous form () exhibits thermal decomposition above 200°C, yielding , , and .

Physical and Chemical Properties

Solubility and Reactivity

Iron(III) oxalate hexahydrate is sparingly soluble in water (solubility ≈ 0.12 g/100 mL at 25°C) , with dissolution accompanied by partial hydrolysis to form colloids . In acidic media (pH < 3), it dissolves completely, generating the complex ion . The compound exhibits redox activity, serving as both an oxidizing agent (standard reduction potential vs. SHE) and a catalyst in photochemical reactions .

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 100°C (dehydration) | DSC |

| Density | 2.1 g/cm³ | Calculated |

| Solubility in Water | 0.12 g/100 mL (25°C) | Gravimetric |

| Magnetic Susceptibility | SQUID |

Spectroscopic Characterization

Mössbauer spectroscopy of the hexahydrate shows a quadrupole splitting () of 0.40 mm/s and isomer shift () of 0.38 mm/s, consistent with high-spin Fe³⁺ in octahedral symmetry . Infrared spectra exhibit strong stretches at 1630 cm⁻¹ and 1360 cm⁻¹, confirming bidentate oxalate coordination . UV-Vis spectroscopy reveals ligand-to-metal charge transfer (LMCT) bands at 260 nm () and 380 nm () .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via stoichiometric reaction of iron(III) hydroxide with oxalic acid:

Yields exceed 85% when conducted under nitrogen atmosphere at 60°C . Industrial production employs continuous flow reactors with strict pH control (2.5–3.0) to prevent iron hydroxide precipitation .

Purification and Quality Control

Purification involves recrystallization from hot dilute solutions, followed by vacuum drying at 40°C . Elemental analysis specifications include Fe content (22.5–23.5%), C (14.8–15.2%), and H₂O (22.0–23.5%) . High-performance liquid chromatography (HPLC) methods detect oxalate impurities at <0.1% .

Applications in Modern Technology

Lithium-Ion Battery Electrodes

Recent breakthroughs demonstrate the tetrahydrate form () as a low-cost cathode material, delivering a reversible capacity of 98 mAh/g at 3.35 V vs. Li/Li⁺ . Operando Mössbauer spectroscopy confirms the Fe³⁺/Fe²⁺ redox couple drives lithium insertion:

Cycling stability exceeds 200 cycles with 92% capacity retention at C/5 rates .

Photocatalytic Degradation

As a UV/visible light photocatalyst, iron(III) oxalate hexahydrate degrades iopamidol (a iodinated X-ray contrast agent) with 98% efficiency within 120 minutes under 365 nm irradiation . The mechanism involves:

Dental and Imaging Applications

In dentistry, 3% w/w ferric oxalate gels reduce dentin hypersensitivity by 67% through tubular occlusion, outperforming strontium chloride (42%) and potassium nitrate (35%) . Platinum/palladium photographic printing utilizes its light-sensitive properties, where UV exposure generates Fe²⁺ nuclei for metal reduction:

This enables high-resolution prints with optical densities up to 2.4 .

Future Research Directions

Emerging studies focus on:

-

Nanostructured Forms: Solvothermal synthesis of Fe₂(C₂O₄)₃ nanoparticles (10–20 nm) for enhanced battery rate capability .

-

Magnetic Applications: Exploiting weak ferromagnetic coupling () in anhydrous forms for spintronic devices .

-

Environmental Remediation: Immobilization on graphene oxide supports to boost photocatalytic efficiency by 300% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume